
Benzaldehyde, 3-(3-thietanyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 3-(3-thietanyloxy)- is an organic compound that features a benzaldehyde moiety linked to a thietane ring via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-(3-thietanyloxy)- typically involves the reaction of benzaldehyde with a thietane derivative under specific conditions. One common method is the nucleophilic substitution reaction where benzaldehyde reacts with 3-thietanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of Benzaldehyde, 3-(3-thietanyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 3-(3-thietanyloxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde, 3-(3-thietanyloxy)-carboxylic acid.
Reduction: Benzyl alcohol, 3-(3-thietanyloxy)-.
Substitution: Various substituted thietane derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, 3-(3-thietanyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 3-(3-thietanyloxy)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thietane ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of enzyme activity.
Comparación Con Compuestos Similares
Benzaldehyde, 3-(3-thietanyloxy)- can be compared with other similar compounds, such as:
Benzaldehyde: A simpler aromatic aldehyde with a wide range of applications in flavoring, perfumery, and organic synthesis.
Thietane derivatives:
Benzyl alcohol derivatives: Compounds with a benzyl alcohol moiety, used in various industrial and pharmaceutical applications.
The uniqueness of Benzaldehyde, 3-(3-thietanyloxy)- lies in its combination of the benzaldehyde and thietane functionalities, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
647033-01-0 |
|---|---|
Fórmula molecular |
C10H10O2S |
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
3-(thietan-3-yloxy)benzaldehyde |
InChI |
InChI=1S/C10H10O2S/c11-5-8-2-1-3-9(4-8)12-10-6-13-7-10/h1-5,10H,6-7H2 |
Clave InChI |
OXTMMFFJEIHGSY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)OC2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)
![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
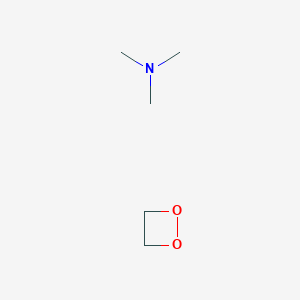
![N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine](/img/structure/B12602642.png)
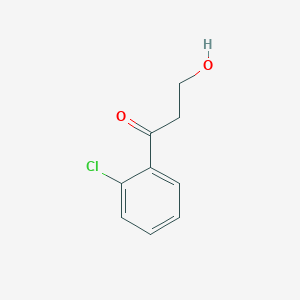
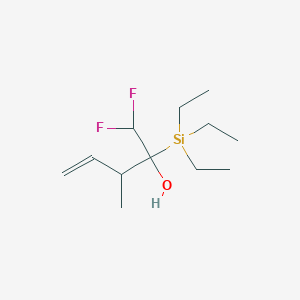
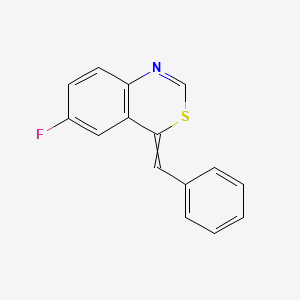
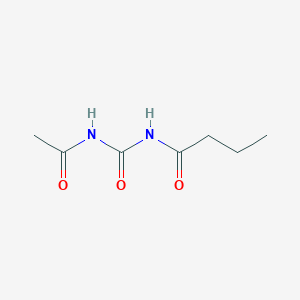
![5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602671.png)
![4-[Tris(4-methylphenyl)methyl]benzonitrile](/img/structure/B12602672.png)
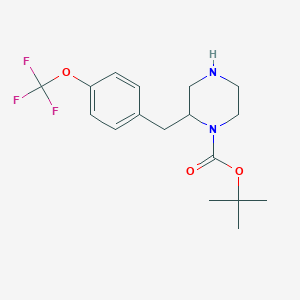

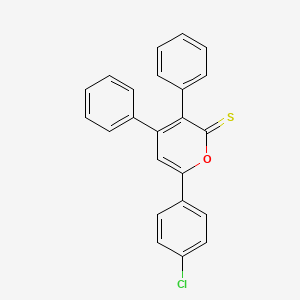
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)
